molecular formula C9H7F3O B2675779 3-(2,2,2-Trifluoroethyl)benzaldehyde CAS No. 1368345-17-8

3-(2,2,2-Trifluoroethyl)benzaldehyde

Cat. No. B2675779
M. Wt: 188.149
InChI Key: OSUXZCYXCQPRGJ-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzaldehyde is a chemical compound with the formula C9H7F3O and a molecular weight of 188.15 g/mol . It belongs to the categories of aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)benzaldehyde consists of a benzene ring attached to an aldehyde group and a 2,2,2-trifluoroethyl group .


Physical And Chemical Properties Analysis

3-(2,2,2-Trifluoroethyl)benzaldehyde is a compound with a molecular weight of 188.15 g/mol . It should be stored in a dry, sealed place .

Scientific Research Applications

1. Synthesis of Chlorotrifluoroalkyl Olefins

  • Summary of Application: This research focuses on the synthesis of chlorotrifluoroalkyl olefins starting from aldehydes . The stable reagent 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole was prepared from readily available benzothiazole-2-thiol and halothane .
  • Methods of Application: The method comprises using stable 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole according to the Julia procedure . The combined organic layer was dried over sodium sulphate, filtered, and evaporated under reduced pressure .
  • Results or Outcomes: This method presents new opportunities for the synthesis of trifluoroalkylidene derivatives .

2. Organic Synthesis with N-2,2,2-Trifluoroethylisatin Ketimines

  • Summary of Application: N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years .
  • Methods of Application: The paper focuses on the types of reactions and the stereoselectivity of products . One example is the squaramide-catalyzed [3 + 2] cycloaddition of nitroalkenes with N-2,2,2-trifluoroethylisatin ketimines .
  • Results or Outcomes: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

3. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones

  • Summary of Application: This research focuses on the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones to produce (2,2,2-trifluoroethyl)arenes .
  • Methods of Application: The method involves reacting hydrazones of arylaldehydes with Togni’s CF3-benziodoxolone reagent, in the presence of potassium hydroxide and cesium fluoride .
  • Results or Outcomes: This novel reaction was tolerant to many electronically-diverse functional groups and substitution patterns, as well as naphthyl- and heteroaryl-derived substrates .

4. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application: This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
  • Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes: Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

5. Denitrogenative Hydrotrifluoromethylation of Benzaldehyde Hydrazones

  • Summary of Application: This research focuses on the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones to produce (2,2,2-trifluoroethyl)arenes .
  • Methods of Application: The method involves reacting hydrazones of arylaldehydes with Togni’s CF3-benziodoxolone reagent, in the presence of potassium hydroxide and cesium fluoride .
  • Results or Outcomes: This novel reaction was tolerant to many electronically-diverse functional groups and substitution patterns, as well as naphthyl- and heteroaryl-derived substrates .

6. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application: This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
  • Methods of Application: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes: Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXZCYXCQPRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2,2-Trifluoroethyl)benzaldehyde

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